![molecular formula C12H12O2 B2687264 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-04-1](/img/structure/B2687264.png)
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Vue d'ensemble
Description
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a compound characterized by a unique bicyclic structure. It consists of a bicyclo[1.1.1]pentane core with a phenyl group and a carboxylic acid functional group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the homolytic aromatic alkylation of a suitable precursor . This reaction can be carried out under metal-free conditions, making it an environmentally friendly approach .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .
Applications De Recherche Scientifique
Structural Significance and Bioisosterism
The bicyclo[1.1.1]pentane (BCP) framework is recognized for its ability to replace aromatic rings and other functional groups in drug design, enhancing the potency and selectivity of pharmaceutical candidates. The BCP structure provides a three-dimensional scaffold that can improve the pharmacokinetic profiles of drugs by reducing metabolic liabilities associated with flat aromatic systems.
Table 1: Comparison of BCP with Traditional Structures
Property | Bicyclo[1.1.1]pentane | Aromatic Rings |
---|---|---|
3D Structure | Yes | No |
Metabolic Stability | Higher | Lower |
Binding Affinity | Enhanced | Variable |
Synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Recent advancements have facilitated the synthesis of this compound through various methods, including metal-free homolytic aromatic alkylation protocols. These methods are significant for their efficiency and ability to produce derivatives with high purity.
Case Study: Synthesis via Metal-Free Homolytic Aromatic Alkylation
A study demonstrated an expedient synthesis of this compound using a metal-free approach, showcasing its versatility as a building block in drug discovery . This method allows for modifications that can lead to a variety of biologically active compounds.
Pharmacological Applications
This compound has been investigated for its pharmacokinetic properties, particularly in enhancing the bioavailability of other compounds like resveratrol. A study indicated that BCP-resveratrol exhibited significantly improved pharmacokinetic profiles compared to natural resveratrol, achieving higher plasma concentrations and extended bioavailability .
Table 2: Pharmacokinetic Comparison of BCP-Resveratrol
Parameter | Resveratrol | BCP-Resveratrol |
---|---|---|
Cmax (ng/mL) | 273 | 942 |
AUC (ng·h/mL) | 58 | 587 |
Tmax (min) | 5 | Not specified |
Applications in Drug Development
The compound's unique structure allows it to serve as a versatile scaffold for developing new therapeutics targeting various diseases, including cancer and metabolic disorders. The ability to modify the BCP structure opens avenues for creating novel analogs that can interact with biological targets more effectively than traditional compounds.
Mécanisme D'action
The mechanism by which 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is primarily through its interactions with molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and specificity for various biological targets. The phenyl and carboxylic acid groups further modulate these interactions by participating in hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the phenyl group, making it less hydrophobic.
3-Phenylbicyclo[1.1.1]pentane-1-amine: Contains an amine group instead of a carboxylic acid, altering its reactivity and biological activity.
Uniqueness
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of a rigid bicyclic core with a phenyl group and a carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Activité Biologique
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 83249-04-1) is a bicyclic compound characterized by its unique structural properties, which include a rigid bicyclo[1.1.1]pentane core and a phenyl group attached to a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
The molecular formula of this compound is , with a molecular weight of 188.23 g/mol. The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and electrophilic aromatic substitution, which are essential for its biological interactions and modifications in synthetic chemistry .
The biological activity of this compound is primarily attributed to its interactions with molecular targets within biological systems. The rigid bicyclic structure contributes to its binding affinity, while the phenyl and carboxylic acid groups facilitate hydrogen bonding and hydrophobic interactions with various biomolecules .
Anticancer Potential
Recent studies have explored the anticancer properties of derivatives of bicyclo[1.1.1]pentane compounds, including modifications of resveratrol into BCP-resveratrol, which demonstrated enhanced bioavailability and cytotoxicity against cancer cell lines:
Cell Line | % Inhibition at 30 μM (Resveratrol) | % Inhibition at 30 μM (BCP-Resveratrol) | CC₅₀ (μM) |
---|---|---|---|
MDA-MB-231 | 20 | 22 | 0.48 |
Mia-PaCa2 | 30 | 30 | 0.20 |
SU-DHL-10 | 46 | 41 | 0.11 |
These findings suggest that the bicyclo[1.1.1]pentane scaffold can enhance the efficacy of known anticancer agents by improving their pharmacokinetic profiles .
Neuroprotective Effects
The potential neuroprotective effects of compounds incorporating the bicyclo[1.1.1]pentane structure have also been investigated, particularly in relation to their ability to modulate signaling pathways involved in neurodegenerative diseases . The structural rigidity may confer stability in biological environments, enhancing the therapeutic potential against conditions like Alzheimer's disease.
Synthesis and Evaluation
A significant study focused on the large-scale synthesis of bicyclo[1.1.1]pentane derivatives highlighted the practical applications of these compounds in medicinal chemistry . The synthesis involved photochemical methods allowing for efficient production and subsequent functionalization into various biologically relevant scaffolds.
Pharmacokinetic Studies
Pharmacokinetic evaluations of BCP derivatives have demonstrated improved absorption and bioavailability compared to their non-bicyclic counterparts, indicating that modifications to the bicyclo[1.1.1]pentane core can significantly influence biological activity . For instance, BCP-resveratrol showed a threefold increase in maximum plasma concentration compared to traditional resveratrol formulations.
Propriétés
IUPAC Name |
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSLMXUOSHYKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83249-04-1 | |
Record name | 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.